REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]([CH2:8]Cl)=[O:7])[CH3:2].[CH3:11][CH2:12][O-:13].[Na+]>C(#N)C>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]([CH2:8][O:13][CH2:12][CH3:11])=[O:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
108.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)CCl)=O
|
Name
|
|
Quantity
|
103.6 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
143 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)COCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |